Boc-2,4-Dimethyl-D-Phenylalanine

説明

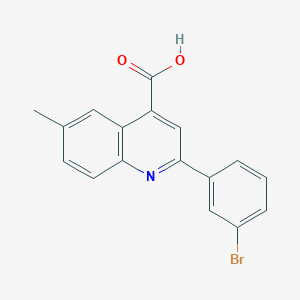

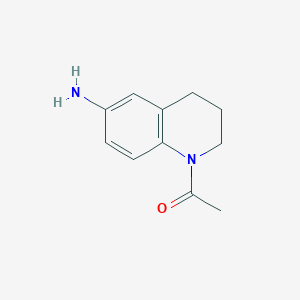

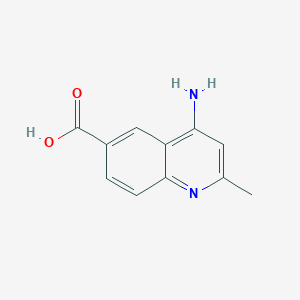

Boc-2,4-Dimethyl-D-Phenylalanine is a derivative of the amino acid phenylalanine, which has been modified to include protective groups and additional methyl groups on the phenyl ring. This compound is of interest in the field of synthetic chemistry, particularly in the synthesis of non-natural amino acids that can enhance the binding potency, chemical and biological stability, and pharmacokinetic characteristics of peptide-based compounds .

Synthesis Analysis

The synthesis of Boc-2,4-Dimethyl-D-Phenylalanine and its derivatives has been reported in several studies. A large-scale synthesis method has been described, which starts from commercially available N-Boc-2',6'-dimethyl-L-tyrosine methyl ester and features mild reaction conditions, leading to high chemical yields . Another study reports the preparation of N-Boc-4-Aminomethyl-L-phenylalanine, a related compound, from N-Boc-4-Iodophenylalanine using a Pd-catalyzed carbonylation, oxime formation, and catalytic reduction . Additionally, a synthetic route suitable for rapid scale-up to 150-kg scale has been developed for an N-BOC D-phenylalanine pharmaceutical intermediate, which involves asymmetric hydrogenation of an N-acetyl dehydroamino-acid .

Molecular Structure Analysis

The molecular structure of Boc-2,4-Dimethyl-D-Phenylalanine includes a phenyl ring with two methyl groups at the 2 and 4 positions, which can influence the compound's interaction with biological molecules. The Boc group (tert-butyloxycarbonyl) is a common protecting group used in peptide synthesis to protect the amino functionality during reactions that modify other parts of the molecule .

Chemical Reactions Analysis

The Boc-protected amino acids are key intermediates in the synthesis of peptides. The Boc group can be removed under acidic conditions, allowing for the amino group to participate in peptide bond formation. The presence of the dimethyl groups on the phenyl ring can also affect the reactivity and steric hindrance of the molecule, potentially leading to selectivity in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-2,4-Dimethyl-D-Phenylalanine are influenced by the protective Boc group and the methyl substituents on the aromatic ring. These modifications can alter the compound's solubility, stability, and reactivity. For instance, the Boc group increases the steric bulk and protects the amino group from unwanted reactions, while the methyl groups can increase hydrophobicity and affect the compound's binding characteristics in biological systems .

科学的研究の応用

1. Dual Protection of Amino Functions

- Application : Boc-groups play a pivotal role in the synthesis of multifunctional targets as amino functions often occur in this context .

- Method : The Boc-group is introduced to the amino function to protect it during synthesis. This is achieved by converting the amino function to tert-butyl carbamate .

- Results : The Boc-protected amino functions have facilitated the synthesis of various complex organic compounds .

2. Synthesis of Phenylalanine Amide Derivatives

- Application : Amide derivatives of 4-nitro-L-phenylalanine were synthesized and screened for antimicrobial and antioxidant activities .

- Method : The amide derivatives were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent .

- Results : Some of the compounds showed activity against Microsporum gypsuem and Candida albicans. Some compounds also showed good antioxidant activity .

3. Synthesis of Dipeptide Biomaterials

- Application : Dipeptide biomaterials, such as N-tert-butoxycarbonyl (Boc) diphenylalanine, are strong piezoelectric materials that can convert applied mechanical forces into electricity .

- Method : Large-scale hybrid electrospun arrays containing Boc diphenylalanine in the form of nanotubes embedded in biocompatible polymers are developed .

- Results : The resulting material can be used in various applications due to its piezoelectric properties .

4. Protection of Amino Groups

- Application : The Boc group is used to protect amino groups during chemical reactions .

- Method : The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

- Results : The Boc group is stable towards most nucleophiles and bases, making it a useful protecting group in organic synthesis .

5. N-tert-butyloxycarbonylation of Amines

- Application : The Boc group is used for the N-tert-butyloxycarbonylation of amines .

- Method : This process is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

- Results : The Boc group is stable towards most nucleophiles and bases, making it a useful protecting group in organic synthesis .

6. Protection of Amino Groups

- Application : The Boc group is used to protect amino groups during chemical reactions .

- Method : The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

- Results : The Boc group is stable towards most nucleophiles and bases, making it a useful protecting group in organic synthesis .

Safety And Hazards

Boc-2,4-Dimethyl-D-Phenylalanine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . The compound should be stored at room temperature .

特性

IUPAC Name |

(2R)-3-(2,4-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-10-6-7-12(11(2)8-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJPLTQARRYWFZ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428039 | |

| Record name | AG-H-17555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2,4-Dimethyl-D-Phenylalanine | |

CAS RN |

791625-59-7 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2,4-dimethyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791625-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-H-17555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)